4-Amino-3-hydroxynaphthalene-1-sulfonic acid
Overview
Description
4-Amino-3-hydroxynaphthalene-1-sulfonic acid (4A3H1S) is a compound that has been studied for its potential applications in various fields, including materials science and corrosion inhibition. The compound has been used as a monomer for the synthesis of new functional homopolymers with semiconducting properties and as a ligand for the formation of metal complexes with potential antimicrobial activity .
Synthesis Analysis
The synthesis of 4A3H1S-based materials involves chemical oxidative polymerization, which can be carried out at room temperature using ammonium peroxydisulfate as an oxidant. This process yields soluble semiconducting materials when 4A3H1S and its salts are polymerized. The resulting polymers exhibit increased molecular weights and polydispersity index values compared to the monomer . Additionally, Schiff base complexes of 4A3H1S have been synthesized through a condensation reaction with 2-hydroxy-1-naphthaldehyde, leading to the formation of metal complexes with various divalent transition metals .
Molecular Structure Analysis
The molecular structure of 4A3H1S and its derivatives has been characterized using various spectroscopic techniques. Infrared spectroscopy and semi-empirical quantum mechanical calculations have revealed new substitution patterns and the presence of naphthoquinonoid and benzenoid structures in the polymers. The metal complexes derived from 4A3H1S exhibit octahedral geometry for most of the metals, with the exception of the zinc(II) complex, which is tetrahedral .
Chemical Reactions Analysis
The chemical reactivity of 4A3H1S is evident in its ability to form polymers and metal complexes. The oxidative polymerization mechanism is influenced by pH, and the polymerization process involves the elimination of sulfonic acid groups from the macromolecular structure. The Schiff base metal complexes are formed through coordination of the ligand to the metal ions, and the antimicrobial activity of these complexes suggests that they interact with microbial cells in a way that is more potent than the parent ligand .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4A3H1S and its derivatives have been extensively studied. The corrosion inhibition properties of 4A3H1S on mild steel in acidic media have been evaluated using electrochemical techniques, revealing that the compound adsorbs onto the metal surface following Langmuir adsorption isotherm. The surface morphology of the metal was examined by scanning electron microscopy, showing the protective effect of the inhibitor . The polymeric materials derived from 4A3H1S have been analyzed for their molecular weights, solubility in polar solvents, and electrical conductivity, which are important parameters for their application as semiconducting materials . The metal complexes have been characterized for their thermal stability, surface morphology, and antimicrobial properties, indicating their potential use in biomedical applications .
Scientific Research Applications
Selective Fluorescent Sensing for CN- in Water : Shi et al. (2013) demonstrated the application of 4-amino-3-hydroxynaphthalene-1-sulfonic acid for selectively sensing CN- (cyanide) in water through supramolecular self-assembly. This sensor shows high specificity for CN- over other anions and offers a novel approach for cyanide recognition, with a detection limit of 3.2 × 10(-7) M (Shi et al., 2013).
Voltammetric Determination of Caffeine and Paracetamol : Tefera et al. (2016) utilized a poly(4-amino-3-hydroxynaphthalene sulfonic acid)-modified glassy carbon electrode for simultaneous determination of caffeine and paracetamol. This method exhibited good selectivity and was applied successfully in the analysis of Coca-Cola, Pepsi-Cola, and tea samples (Tefera et al., 2016).
Electrocatalysis of Caffeine Oxidation : Amare and Admassie (2012) reported the electropolymerization of 4-amino-3-hydroxynaphthalene sulfonic acid on a glassy carbon electrode, showing electrocatalytic activity towards caffeine oxidation. This method provided high sensitivity and selectivity for caffeine determination in coffee (Amare & Admassie, 2012).
Electrochemical Synthesis and Characterization : Geto and Brett (2016) studied the electrochemical synthesis of conducting polymers from 4-amino-3-hydroxynaphthalene-1-sulfonic acid, highlighting its potential in electrochemistry and material science. They investigated the influence of positive potential limit on polymerization and characterized the modified electrodes using various techniques (Geto & Brett, 2016).
Corrosion Inhibition of Mild Steel : Yıldız et al. (2014) evaluated 4-amino-3-hydroxynaphthalene-1-sulfonic acid as a corrosion inhibitor for mild steel in 0.1 M HCl. The study used electrochemical methods and scanning electron microscopy to analyze the inhibition mechanism, which involved the adsorption of the compound on mild steel surface (Yıldız, Doğan, & Dehri, 2014).
Determination of Theophylline in Drug Samples : Amare and Admassie (2012) also used a modified glassy carbon electrode with electropolymerized 4-amino-3-hydroxynaphthalene sulfonic acid film for electrochemical detection of theophylline in drug formulations. This method showed good recovery and reproducibility (Amare & Admassie, 2012).
Safety And Hazards
4-Amino-3-hydroxy-1-naphthalenesulfonic acid may cause respiratory irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves, protective clothing, eye protection, and face protection .
Future Directions
4-Amino-3-hydroxy-1-naphthalenesulfonic acid has potential applications in the preparation of naphthalenesulfonic acid derivatives and in the study of aromatic sulfonated compounds . It is also used to prepare a copolymer with melamine, which is associated with graphene to prepare a molecularly imprinted sensor and utilized for the determination of melatonin in human biological fluids .
properties
IUPAC Name |
4-amino-3-hydroxynaphthalene-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c11-10-7-4-2-1-3-6(7)9(5-8(10)12)16(13,14)15/h1-5,12H,11H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCMFQDTWCCLBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059434 | |
Record name | 1-Naphthalenesulfonic acid, 4-amino-3-hydroxy- | |
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Molecular Weight |
239.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or grey solid; May turn pink on light exposure (especially if moist); [Merck Index] White or pink powder; [Alfa Aesar MSDS] | |
Record name | 1-Amino-2-naphthol-4-sulfonic acid | |
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Product Name |
4-Amino-3-hydroxynaphthalene-1-sulfonic acid | |
CAS RN |
116-63-2 | |
Record name | 1-Amino-2-naphthol-4-sulfonic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=116-63-2 | |
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Record name | 1-Amino-2-naphthol-4-sulfonic acid | |
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Record name | 1-Naphthalenesulfonic acid, 4-amino-3-hydroxy- | |
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Record name | 1-Naphthalenesulfonic acid, 4-amino-3-hydroxy- | |
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Record name | 4-amino-3-hydroxynaphthalene-1-sulphonic acid | |
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Record name | 1-AMINO-2-NAPHTHOL-4-SULFONIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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